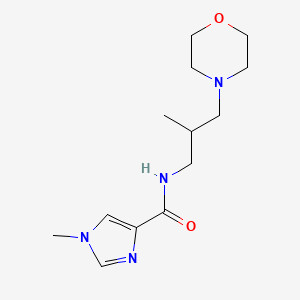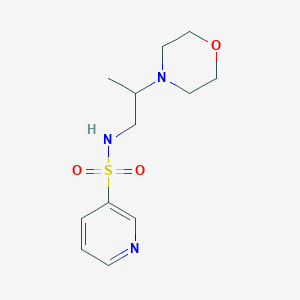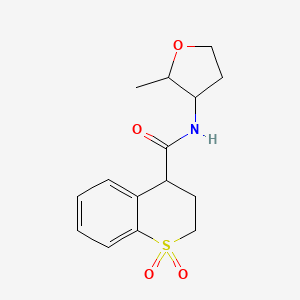![molecular formula C19H32N4O B7054191 1-[2,6-di(propan-2-yl)pyrimidin-4-yl]-N-propylpiperidine-4-carboxamide](/img/structure/B7054191.png)
1-[2,6-di(propan-2-yl)pyrimidin-4-yl]-N-propylpiperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2,6-di(propan-2-yl)pyrimidin-4-yl]-N-propylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-[2,6-di(propan-2-yl)pyrimidin-4-yl]-N-propylpiperidine-4-carboxamide involves several steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as 2,6-di(propan-2-yl)pyrimidine-4-carboxylic acid or its derivatives.
Introduction of the Piperidine Moiety: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.
N-Propylation: The final step involves the N-propylation of the piperidine ring to obtain the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
1-[2,6-di(propan-2-yl)pyrimidin-4-yl]-N-propylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific reaction temperatures and times. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2,6-di(propan-2-yl)pyrimidin-4-yl]-N-propylpiperidine-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[2,6-di(propan-2-yl)pyrimidin-4-yl]-N-propylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-[2,6-di(propan-2-yl)pyrimidin-4-yl]-N-propylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds with similar pyrimidine structures, such as 2,6-di(propan-2-yl)pyrimidine-4-carboxamide, which may have similar biological activities but different pharmacokinetic properties.
Piperidine Derivatives: Compounds with piperidine rings, such as N-propylpiperidine-4-carboxamide, which may have different biological activities and applications.
Other Heterocyclic Compounds: Compounds with different heterocyclic structures, such as imidazole or indole derivatives, which may have distinct biological activities and therapeutic potentials.
Properties
IUPAC Name |
1-[2,6-di(propan-2-yl)pyrimidin-4-yl]-N-propylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c1-6-9-20-19(24)15-7-10-23(11-8-15)17-12-16(13(2)3)21-18(22-17)14(4)5/h12-15H,6-11H2,1-5H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDGHDXCACFHGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)C2=NC(=NC(=C2)C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-chloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methyl-1-benzothiophene-3-sulfonamide](/img/structure/B7054109.png)
![2-[1-[4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-1-yl]ethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7054113.png)

![N-cyclopropyl-1-methyl-N-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]imidazole-4-carboxamide](/img/structure/B7054122.png)
![N-[4-[[4-(5-fluoropyridin-3-yl)piperazin-1-yl]methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7054152.png)
![1-[2-[4-(5-Fluoropyridin-3-yl)piperazin-1-yl]propanoyl]piperidine-3-carboxamide](/img/structure/B7054157.png)
![3-(1H-imidazol-2-yl)-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]piperidine-1-carboxamide](/img/structure/B7054169.png)
![[1-[2,6-Di(propan-2-yl)pyrimidin-4-yl]piperidin-4-yl]methanesulfonamide](/img/structure/B7054173.png)
![3-(1H-imidazol-2-yl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]piperidine-1-carboxamide](/img/structure/B7054181.png)
![N-[2-[[[2,6-di(propan-2-yl)pyrimidin-4-yl]amino]methyl]cyclopentyl]methanesulfonamide](/img/structure/B7054187.png)
![N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)pyridine-3-sulfonamide](/img/structure/B7054199.png)

![4-[4-(3-Fluoropyridin-2-yl)piperazin-1-yl]-2-(methoxymethyl)-6-methylpyrimidine](/img/structure/B7054208.png)

